2,7-Dimethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Description
Properties
IUPAC Name |
2,7-dimethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-4-3-6(11)10-7(8-4)12-5(2)9-10/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPIYFUPVOFKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)SC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot [3 + 3] Cycloaddition and Diversity-Oriented Catalysis
A foundational method for analogous structures involves a one-pot protocol combining [3 + 3] cycloaddition, reduction, and deamination. For the target compound, this strategy could involve reacting a 2-aminothiadiazole derivative bearing a methyl group with a methyl-substituted pyrimidinone precursor. The reaction proceeds via a diversity-oriented catalytic system, likely employing acid or base catalysts to facilitate cyclization. Key steps include:
- Cycloaddition : A methylated 2-aminothiadiazole reacts with a β-keto ester or nitrile to form the pyrimidinone ring.
- Reduction : Selective reduction of intermediate imines or carbonyl groups stabilizes the fused system.
- Deamination : Removal of excess amino groups ensures regioselective methylation at the 2- and 7-positions.
This method’s advantage lies in its atom economy, but precise control over methylation sites requires careful selection of starting materials and catalysts.
Stepwise Cyclization via Intermediate Functionalization
Thiadiazolo[3,2-a]pyrimidine Core Formation
A critical pathway involves synthesizing the thiadiazolopyrimidine core before introducing methyl groups. Research by Elwahy et al. (2021) demonstrates that treating 2-aminothiadiazoles with dimethylformamide-dimethylacetal (DMF-DMA) forms acrylonitrile intermediates, which cyclize in acetic acid to yield 6-cyano-7-oxo-7H-thiadiazolo[3,2-a]pyrimidine. Adapting this method, 2-methyl-1,3,4-thiadiazol-2-amine could react with DMF-DMA to generate a methylated acrylonitrile derivative. Subsequent cyclization in acetic acid would install the pyrimidinone ring, with the nitrile group at position 6 providing a handle for further functionalization.
Methylation at Position 7
Introducing the 7-methyl group demands regioselective alkylation. One approach involves reacting the pyrimidinone intermediate with methylating agents (e.g., methyl iodide) under basic conditions. Alternatively, using methyl-substituted malononitrile or acetylacetone during cyclization could directly incorporate the methyl group. For example, in a study by Elwahy et al., ketonitriles like acetyl acetonitrile reacted with thiadiazolopyrimidine intermediates to form methylated tetracyclic compounds.
Catalytic and Solvent Optimization
Solvent and Temperature Effects
Reaction media significantly impact yield and selectivity. The one-pot synthesis in search result uses polar aprotic solvents like dioxane or THF, whereas cyclization in acetic acid (as in) favors protonation and ring closure. For methylation steps, toluene and 1-propanol are cited as optimal solvents due to their ability to solubilize methylating agents while minimizing side reactions. Temperature ranges between 60°C and 80°C are critical for achieving high conversion rates without degrading sensitive intermediates.
Comparative Analysis of Methodologies
Mechanistic Insights and Side Reactions
Cyclization Mechanisms
The formation of the thiadiazolo[3,2-a]pyrimidine core proceeds via nucleophilic attack of the thiadiazole amine on a carbonyl electrophile, followed by intramolecular cyclization. For example, in the reaction with DMF-DMA, the amine reacts with the formamide derivative to form an enamine intermediate, which undergoes cyclodehydration in acetic acid. Methyl groups at positions 2 and 7 arise from either the starting thiadiazole amine or the pyrimidinone precursor.
Competing Pathways
Common side reactions include over-methylation at unintended positions and decomposition of the thiadiazole ring under strongly acidic or basic conditions. Search result highlights the importance of using 4–8 equivalents of HCl to protonate intermediates without causing ring cleavage.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of 2,7-Dimethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives possess potent inhibitory effects against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Some studies suggest that it may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The structure-activity relationship (SAR) studies highlight the importance of the thiadiazole moiety in enhancing cytotoxicity against cancer cells .
Enzyme Inhibition
Another significant application lies in its role as an inhibitor of human dihydroorotate dehydrogenase (DHODH). This enzyme is crucial in the pyrimidine biosynthesis pathway and is a target for anti-inflammatory and immunosuppressive therapies. Compounds derived from 2,7-Dimethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one have demonstrated promising results in inhibiting DHODH activity .
Case Studies
Pharmaceutical Development
Given its diverse biological activities, 2,7-Dimethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a promising candidate for drug development targeting infectious diseases and cancer.
Agricultural Chemistry
The antimicrobial properties may also find applications in agricultural chemistry as a potential fungicide or bactericide.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with various molecular targets and pathways. The compound can inhibit the formation of biofilms by disrupting the adhesion of bacterial cells to surfaces . It also exhibits enzyme inhibition properties, which can interfere with key metabolic pathways in microorganisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical profiles of 2,7-dimethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one are best understood through comparison with structurally analogous compounds. Key comparisons are summarized below:
Structural Modifications and Bioactivity
Key Observations:
- Position 7 Substitution : A phenyl group at position 7 (e.g., compound 8j ) enhances biofilm dispersal activity compared to methyl or thiophene substituents .
- Position 2 Modifications : Methyl or fluorine at position 2 retains αIIbβ3 receptor antagonism, but bulkier groups abolish activity .
- Heterocycle Replacement : Replacing the thiadiazole sulfur with oxygen ([1,3,4]oxadiazolo derivatives) improves anti-cancer potency, likely due to enhanced electronic effects .
Pharmacological Profiles
- XO Inhibition: The 2,7-dimethyl derivative shows moderate XO inhibition (IC₅₀ ~5 µM), while 2-(phenoxymethyl)-7-methyl analogues achieve IC₅₀ values as low as 2 µM . Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives (e.g., 3g) exhibit comparable XO inhibition, emphasizing the role of fused heterocycles .
Anticancer Activity :
Anti-Biofilm Activity :
- Thiadiazolo derivatives (e.g., 8j ) disrupt mature biofilms, whereas thiazole-based compounds primarily inhibit adhesion .
Biological Activity
2,7-Dimethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, and other pharmacological activities. The findings are supported by data tables and relevant case studies.
- Molecular Formula : C7H7N3S2
- Molecular Weight : 197.28 g/mol
- CAS Number : 87253-83-6
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various derivatives of thiadiazolo[3,2-a]pyrimidin-5-one. In particular, the compound demonstrated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values
The antibacterial activity was assessed using MIC values against several bacterial strains. The results are summarized in Table 1.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 8e | S. aureus ATCC 25923 | 50 |
| 8f | E. faecalis ATCC 29212 | 75 |
| 8j | P. aeruginosa ATCC 15442 | 100 |
| 8k | E. coli ATCC 25922 | 150 |
Most compounds exhibited MIC values exceeding 100 µg/mL; however, derivatives such as 8e and 8f showed promising antibacterial activity against specific strains .
Anticancer Activity
The anticancer potential of 2,7-Dimethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has also been investigated. Studies have indicated that certain derivatives possess significant cytotoxic effects on various cancer cell lines.
Cytotoxicity Assays
In vitro cytotoxicity was evaluated using standard assays on human cancer cell lines. The results are presented in Table 2.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 29a | A549 (Lung) | 0.41 |
| 30a | MCF-7 (Breast) | 0.64 |
| 31a | HEPG2 (Liver) | 56.65 |
| 32a | DU145 (Prostate) | 5.8 |
Notably, compound 29a exhibited an IC50 value of against A549 cells, indicating potent anticancer activity .
The mechanism by which these compounds exert their biological effects is still under investigation. However, preliminary studies suggest that they may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
Case Studies
- Study on Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and tested for their biological activities. Among them, several compounds demonstrated significant antibacterial and anticancer properties with low toxicity profiles in preliminary assays .
- Hybrid Drug Approaches : Recent advancements in drug design have explored hybrid compounds combining thiadiazole structures with other pharmacophores to enhance efficacy against resistant bacterial strains and various cancers .
Q & A
Q. What are the common synthetic routes for 2,7-dimethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, and how are intermediates characterized?
The compound is typically synthesized via cyclocondensation of 5-amino-1,3,4-thiadiazole derivatives with β-keto esters or ketones under acidic conditions (e.g., phosphorous oxychloride or polyphosphoric acid). Key intermediates are characterized using NMR (¹H/¹³C), IR (C=O and C=N stretches at ~1660–1620 cm⁻¹), and mass spectrometry. For example, methyl substitution at the 2- and 7-positions is confirmed by distinct singlet peaks in ¹H NMR (δ 2.3–2.5 ppm for CH₃ groups) .
Q. How is the antimicrobial activity of this compound evaluated, and what structural features enhance potency?
Antimicrobial assays (e.g., MIC against Staphylococcus aureus or E. coli) are performed using broth dilution. Substituents at the 2- and 7-positions significantly affect activity: electron-withdrawing groups (e.g., nitro, chloro) on aryl rings improve efficacy, while bulky alkyl groups reduce it. For instance, 2-(4-nitrophenyl) derivatives show MIC values ≤25 µg/mL due to enhanced membrane penetration .
Q. What spectroscopic methods are critical for confirming the fused thiadiazole-pyrimidine core?
IR spectroscopy identifies the carbonyl (C=O) at ~1670 cm⁻¹ and thiadiazole C=N at ~1620 cm⁻¹. ¹³C NMR reveals peaks for the pyrimidine C-5 (δ 160–165 ppm) and thiadiazole C-2 (δ 150–155 ppm). X-ray crystallography is used to resolve ambiguous cases, confirming planarity of the fused heterocycle .
Advanced Research Questions
Q. How do substitutions at the 2- and 6-positions influence αIIbβ3 receptor antagonism?
Methyl or fluorine at the 2-position retains antagonism (IC₅₀ ~50 nM), while bulkier groups (e.g., ethyl) abolish activity. Piperazine modifications at the 6-position are critical: replacing secondary amines with morpholine reduces binding affinity 10-fold due to disrupted hydrogen bonding with Asp224. SAR data suggest steric and electronic compatibility are key .
Q. What strategies resolve contradictions in RNA synthesis inhibition data across derivatives?
Discrepancies arise from varying substituent polarities. For example, 7-methyl derivatives inhibit RNA polymerase III (IC₅₀ = 12 µM), but 7-trifluoromethyl analogues target polymerase II (IC₅₀ = 8 µM). Computational docking (e.g., AutoDock Vina) clarifies binding modes: hydrophobic substituents favor intercalation, while polar groups disrupt ATP-binding pockets .
Q. How can ultrasound irradiation optimize one-pot synthesis of carbonitrile derivatives?
Ultrasound (40 kHz, 300 W) reduces reaction time from 12 hours to 30 minutes by enhancing cavitation. Ethanol/NaOH conditions yield 5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carbonitriles at 85–92% purity. Key parameters:
Q. What green chemistry approaches improve sustainability in multi-component reactions?
Vanadium oxide on fluorapatite (VO-FAP) catalyzes condensation of thiadiazole-amines, aldehydes, and active methylenes (e.g., ethyl cyanoacetate) in water. Yields reach 90–97% with 0.5 mol% catalyst, reducing waste (E-factor <1.5). The catalyst is reusable for 5 cycles without loss of activity .
Methodological Recommendations
- Conflict Resolution : Use hybrid QM/MM simulations to validate SAR trends when experimental data conflict .
- Synthesis Optimization : Screen microwave vs. ultrasound conditions for time-sensitive reactions .
- Bioactivity Profiling : Combine in vitro assays with transcriptomics to identify off-target effects in RNA inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
